ETHYL 2-[6-(1,3-BENZODIOXOL-5-YL)-3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Overview
Description
Ethyl [6-(1,3-benzodioxol-5-yl)-3-cyclopropyl-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a cyclopropyl group, and a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[6-(1,3-BENZODIOXOL-5-YL)-3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE typically involves multiple steps:
Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane as a reagent.
Formation of the Pyrazolo[3,4-b]pyridine Core: This core structure is synthesized through a series of condensation reactions involving hydrazine and pyridine derivatives.
Introduction of the Difluoromethyl Group: The difluoromethyl group is typically introduced using difluoromethylating agents such as diethylaminosulfur trifluoride (DAST).
Esterification: The final step involves the esterification of the resulting compound with ethyl acetate under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl [6-(1,3-benzodioxol-5-yl)-3-cyclopropyl-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl [6-(1,3-benzodioxol-5-yl)-3-cyclopropyl-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biology: Research is ongoing into its potential as a biochemical probe for studying various biological processes.
Industry: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of ETHYL 2-[6-(1,3-BENZODIOXOL-5-YL)-3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and difluoromethyl group are believed to play key roles in its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl [6-(1,3-benzodioxol-5-yl)-3-cyclopropyl-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate can be compared with other similar compounds, such as:
Ethyl 3-(1,3-benzodioxol-5-yl)acrylate: This compound shares the benzodioxole ring but lacks the pyrazolo[3,4-b]pyridine core and difluoromethyl group.
Methyl [1-(1,3-benzodioxol-5-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate: This compound has a similar pyrazole structure but differs in the substituents and ester group.
6-(1,3-Benzodioxol-5-yl)-2-pyridinecarbaldehyde: This compound contains the benzodioxole and pyridine rings but lacks the cyclopropyl and difluoromethyl groups.
The uniqueness of ETHYL 2-[6-(1,3-BENZODIOXOL-5-YL)-3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE lies in its combination of structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[6-(1,3-benzodioxol-5-yl)-3-cyclopropyl-4-(difluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O4/c1-2-28-17(27)9-26-21-18(19(25-26)11-3-4-11)13(20(22)23)8-14(24-21)12-5-6-15-16(7-12)30-10-29-15/h5-8,11,20H,2-4,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIUDHYNZPYBAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(F)F)C(=N1)C5CC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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